2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
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Overview
Description
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is a complex organic compound belonging to the class of naphthoindazoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indazole ring and functionalized with tert-butyl and trione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free conditions are explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized naphthoindazoles .
Scientific Research Applications
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with a wide range of applications in medicinal chemistry.
2H-indazole: Another indazole variant with distinct chemical properties and uses.
Naphthoquinone: A related compound with a naphthalene core and quinone functionality, known for its biological activities.
Uniqueness
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione stands out due to its unique combination of functional groups and structural features. The presence of the tert-butyl group enhances its stability and lipophilicity, while the trione functionality provides additional reactive sites for chemical modifications .
Properties
IUPAC Name |
2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-18(24)13-9-8-12-14(15(13)20-21)17(23)11-7-5-4-6-10(11)16(12)22/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORUOLICSOMHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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